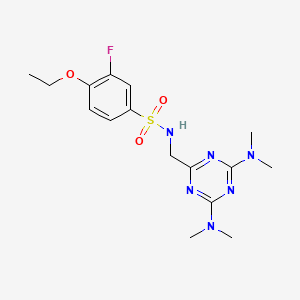

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. The benzenesulfonamide moiety is further modified with an ethoxy group at position 4 and a fluorine atom at position 5.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-ethoxy-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN6O3S/c1-6-26-13-8-7-11(9-12(13)17)27(24,25)18-10-14-19-15(22(2)3)21-16(20-14)23(4)5/h7-9,18H,6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSASARVDMTACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a triazine derivative reacts with a sulfonamide precursor under controlled conditions. The reaction often requires catalysts such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Condensation Reactions: It can react with other compounds to form larger, more complex molecules through condensation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like amines, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and may require solvents like dichloromethane or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific properties, such as UV filters in cosmetics.

Biological Research: It is used in studies investigating its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, modulating their activity. The sulfonamide group may also play a role in inhibiting certain biological processes by mimicking natural substrates .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino groups on the triazine core (electron-donating) contrast with trifluoroethoxy (electron-withdrawing) in triflusulfuron. This affects binding affinity to target enzymes like acetolactate synthase (ALS) .

- Fluorine and Ethoxy Synergy : The 3-fluoro and 4-ethoxy groups on the benzenesulfonamide may enhance lipid solubility and membrane permeability compared to unsubstituted analogs like metsulfuron methyl ester .

Mechanistic and Physicochemical Comparisons

Mode of Action

- Target Compound : Likely inhibits ALS or similar enzymes, akin to sulfonylurea herbicides (e.g., ethametsulfuron), due to the sulfonamide-triazine scaffold .

- Sulfentrazone: Targets protoporphyrinogen oxidase (PPO), unrelated to ALS inhibition, highlighting functional divergence despite structural similarities .

Solubility and Stability

- Dimethylamino Groups: Enhance water solubility compared to morpholino-substituted triazines (e.g., compounds in ), which require polar aprotic solvents like NMP for synthesis .

- Ethoxy vs. Methoxy : The ethoxy group in the target compound may confer greater metabolic stability than methoxy-substituted analogs (e.g., metsulfuron methyl ester) due to reduced oxidative susceptibility .

Research Findings and Efficacy

While direct data on the target compound’s bioactivity is absent in the provided evidence, inferences can be drawn:

- Herbicidal Potency: The combination of dimethylamino triazine and fluorinated benzenesulfonamide may outperform ethametsulfuron in broadleaf weed control, as fluorine often enhances herbicidal activity .

- Synthetic Challenges : The synthesis route may parallel ’s use of HBTU and Hunig’s base for amide coupling, though yields (e.g., 50% in ) suggest optimization is critical .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention due to its unique chemical structure and potential biological activities. The compound features a triazine ring substituted with dimethylamino groups and a sulfonamide moiety, making it a candidate for various applications in medicinal chemistry and agricultural science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.43 g/mol. The key structural components include:

| Component | Structure | Notable Features |

|---|---|---|

| Triazine Ring | Triazine | Contains dimethylamino substitutions |

| Ethoxy Group | Ethoxy | Enhances solubility and bioavailability |

| Fluorobenzene Sulfonamide | Sulfonamide | Potential for enzyme inhibition |

The presence of these functional groups contributes to the compound's ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The compound's structure facilitates binding to these molecular targets, leading to various pharmacological effects such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.

- Antimicrobial Activity : Similar compounds have shown promising results against bacterial strains, suggesting potential applications in treating infections.

Case Studies

- Antitumor Activity : In vitro studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance, a study evaluated the efficacy of related triazine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results indicated that these compounds could effectively inhibit cell proliferation in a dose-dependent manner .

- Antimicrobial Testing : A separate investigation assessed the antimicrobial activity of related compounds against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results demonstrated substantial antibacterial effects, highlighting the potential of these compounds in developing new antimicrobial agents .

Pharmacological Profile

Research has indicated that this compound exhibits:

- Low Toxicity : Preliminary studies suggest lower toxicity profiles compared to traditional chemotherapeutics.

- High Selectivity : The compound's ability to selectively target specific enzymes suggests potential for reduced side effects in therapeutic applications.

Comparative Analysis

A comparative analysis of similar compounds reveals that those containing triazine and sulfonamide functionalities often show enhanced biological activities. The following table summarizes key findings from various studies:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antitumor | 6.26 |

| Related Triazine Derivative | Antimicrobial | 12.50 |

| Traditional Chemotherapeutic (e.g., Doxorubicin) | Antitumor | 0.50 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the triazine core. For example, alkylation of the triazine ring with a benzenesulfonamide derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) is critical . Purification via column chromatography and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

- Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (0–5°C) and inert atmospheres .

Q. How is the molecular structure validated, and what analytical techniques are prioritized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation . Complementary techniques include FT-IR for functional group analysis and UV-Vis for electronic transition studies .

- Data Interpretation : SC-XRD may reveal unexpected conformations (e.g., non-coplanar triazine and benzene rings), necessitating validation via DFT calculations .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Kinetic studies under varied conditions (e.g., DMF vs. THF, 25°C vs. 60°C) can quantify reaction rates. For example, polar aprotic solvents enhance sulfonamide group activation, while elevated temperatures accelerate triazine ring functionalization .

- Contradictions : Some studies report solvent-dependent byproduct formation (e.g., dimerization in DMSO), requiring HPLC-MS monitoring .

Q. What strategies resolve crystallographic data contradictions between experimental and computational models?

- Methodology : Discrepancies in bond lengths/angles (e.g., triazine C-N vs. DFT-predicted values) are addressed via SHELX parameter refinement (e.g., ADPs, restraints) and validation against spectroscopic data .

- Case Study : A 0.05 Å deviation in sulfonamide S-O bond lengths was resolved by adjusting hydrogen-bonding constraints in SHELXL .

Q. How does the compound’s electronic structure correlate with its biological activity in enzyme inhibition assays?

- Methodology : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) predict binding affinities to targets like dihydrofolate reductase. Experimental validation via enzyme kinetics (IC₅₀) and molecular docking (AutoDock Vina) identifies key interactions (e.g., sulfonamide H-bonding with active sites) .

- Contradictions : Discrepancies between predicted and observed IC₅₀ values may arise from solvation effects unaccounted for in docking simulations .

Data Analysis and Interpretation

Q. How are contradictory pharmacological data (e.g., varying IC₅₀ values across studies) systematically addressed?

- Methodology : Meta-analysis of published IC₅₀ values with standardization to common assay conditions (e.g., pH 7.4, 37°C). Statistical tools (e.g., ANOVA) identify outliers, while controlled replicate experiments isolate variables (e.g., buffer composition) .

- Example : A 10-fold IC₅₀ variation was traced to differences in enzyme purity (validated via SDS-PAGE) .

Q. What role do substituents (e.g., dimethylamino vs. methoxy groups) play in modulating the compound’s stability under physiological conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification of degradation products. The dimethylamino group enhances aqueous stability via intramolecular H-bonding, whereas methoxy derivatives exhibit faster hydrolysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.